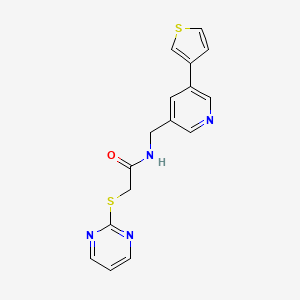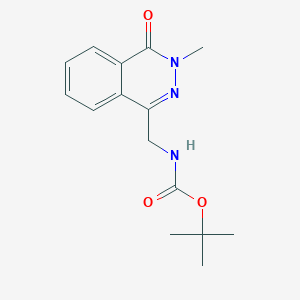
Tert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Tert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate" is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl carbamates, which are a class of organic compounds characterized by the presence of a tert-butyl group attached to a carbamate moiety. These compounds are often used as intermediates in the synthesis of biologically active molecules or as protecting groups in organic synthesis due to their stability and ease of deprotection under mild conditions .
Synthesis Analysis
The synthesis of tert-butyl carbamates can be achieved through various methods. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another synthesis method involves the resolution of tert-butyl cyclopentene-carboxylates for the asymmetric synthesis of cyclopentacin derivatives . Additionally, tert-butyl carbamates can be synthesized from L-Serine through a multi-step process including esterification, protection, and reduction steps .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be characterized using various spectroscopic techniques. For instance, the structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate was elucidated using 2D heteronuclear NMR experiments . These techniques allow for the detailed analysis of the molecular framework and the identification of functional groups present in the compound.
Chemical Reactions Analysis
Tert-butyl carbamates can undergo a range of chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . They can also be involved in kinetic resolutions and asymmetric syntheses, as demonstrated by the synthesis of differentially protected cyclopentacin derivatives . Furthermore, tert-butyl carbamates can be deprotected using mild reagents such as aqueous phosphoric acid, which is effective and environmentally benign .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. These compounds are generally stable and can be deprotected under mild conditions, which is advantageous for synthetic applications . The stability of the tert-butyl group and the ease of deprotection make these compounds versatile intermediates in organic synthesis. The reactivity of tert-butyl carbamates with various reagents and under different conditions can be exploited to synthesize a wide array of target molecules with high selectivity and yield .
Applications De Recherche Scientifique
Preparation and Reaction Studies
Preparation and Diels‐Alder Reaction : Tert-butyl carbamate derivatives have been used in the preparation and Diels-Alder reaction of a 2‐amido substituted furan, demonstrating their role in complex organic syntheses (Padwa, Brodney, & Lynch, 2003).
Synthesis via Asymmetric Mannich Reaction : These compounds are also synthesized through asymmetric Mannich reactions, indicating their utility in chiral amino carbonyl compounds synthesis (Yang, Pan, & List, 2009).
Structural Analysis and Characterization
Carbamate Derivatives with Hydrogen Bonds : A study on carbamate derivatives, including tert-butyl carbamates, explored their crystal structure and hydrogen bonding, which is crucial for understanding molecular interactions and properties (Das et al., 2016).
Photoredox-Catalyzed Cascades : Tert-butyl carbamates are used in photoredox-catalyzed cascades to assemble 3-aminochromones, highlighting their role in novel photocatalyzed protocols (Wang et al., 2022).
Synthetic Methods and Applications
Synthesis of Bioactive Intermediates : These compounds are intermediates in the synthesis of biologically active compounds, as demonstrated by the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate (Zhao et al., 2017).
Catalyzed Synthesis for Drug Intermediates : They are used in manganese complex-catalyzed epoxidation for synthesizing important synthetic intermediates of drugs (Qiu, Xia, & Sun, 2019).
Asymmetric Syntheses for Protease Inhibitors : Tert-butyl carbamates have been used in highly stereoselective asymmetric aldol routes, providing building blocks for novel protease inhibitors (Ghosh, Cárdenas, & Brindisi, 2017).
Preparation for Organometallic Analogs : They play a role in the preparation of organometallic analogs, as seen in the synthesis of planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives (Patra, Merz, & Metzler‐Nolte, 2012).
Mécanisme D'action
Target of Action
The primary targets of Tert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate are PARP-1 and PARP-2 . These are key proteins involved in DNA repair and genomic stability.
Mode of Action
Tert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate functions as an inhibitor of PARP-1 and PARP-2 . By inhibiting these proteins, it disrupts the process of DNA repair, leading to genomic instability and cell death.
Biochemical Pathways
The compound affects the DNA repair pathways mediated by PARP-1 and PARP-2 . The inhibition of these proteins leads to the accumulation of DNA damage, triggering apoptosis or programmed cell death.
Result of Action
The molecular and cellular effects of Tert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate’s action include the accumulation of DNA damage due to the inhibition of PARP-1 and PARP-2 . This leads to genomic instability and ultimately, cell death.
Propriétés
IUPAC Name |
tert-butyl N-[(3-methyl-4-oxophthalazin-1-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-15(2,3)21-14(20)16-9-12-10-7-5-6-8-11(10)13(19)18(4)17-12/h5-8H,9H2,1-4H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNGFJXIUYWHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN(C(=O)C2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol](/img/structure/B2501981.png)
![Ethyl 3-[8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2501982.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide](/img/structure/B2501984.png)
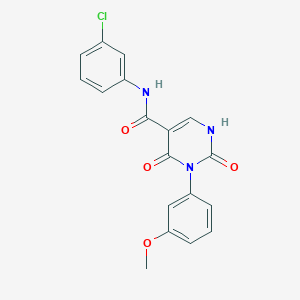

![Ethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2501988.png)
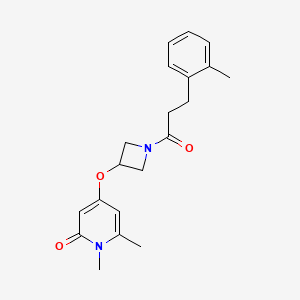
![10-({2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}sulfanyl)-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2501995.png)
![N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2501996.png)
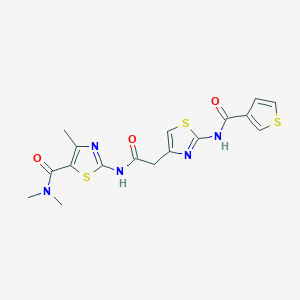
![N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2501999.png)
![5-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2502000.png)
